molecular formula C10H13O3PS B12688930 4H-1,3,2-Dioxaphosphorino(5,4-b)pyridine, 2-ethoxy-6-methyl-, 2-sulfide CAS No. 42109-74-0

4H-1,3,2-Dioxaphosphorino(5,4-b)pyridine, 2-ethoxy-6-methyl-, 2-sulfide

Cat. No.: B12688930
CAS No.: 42109-74-0
M. Wt: 244.25 g/mol
InChI Key: DCZSMDTZLPYQIF-UHFFFAOYSA-N
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Description

4H-1,3,2-Dioxaphosphorino(5,4-b)pyridine, 2-ethoxy-6-methyl-, 2-sulfide is a heterocyclic compound that contains phosphorus, sulfur, and nitrogen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,3,2-Dioxaphosphorino(5,4-b)pyridine, 2-ethoxy-6-methyl-, 2-sulfide typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and efficiency. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

4H-1,3,2-Dioxaphosphorino(5,4-b)pyridine, 2-ethoxy-6-methyl-, 2-sulfide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfide group to thiols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the sulfide group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4H-1,3,2-Dioxaphosphorino(5,4-b)pyridine, 2-ethoxy-6-methyl-, 2-sulfide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4H-1,3,2-Dioxaphosphorino(5,4-b)pyridine, 2-ethoxy-6-methyl-, 2-sulfide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4H-1,3,2-Dioxaphosphorino(5,4-b)pyridine, 2-ethoxy-6-methyl-, 2-sulfide include other heterocyclic compounds containing phosphorus and sulfur, such as:

  • 4H-1,3,2-Dioxaphosphorino(5,4-b)pyridine, 2-ethoxy-6-methyl-, 2-oxide
  • Pyridoxine cyclic phosphate

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity. This makes it valuable for certain applications where other similar compounds may not be as effective .

Properties

CAS No.

42109-74-0

Molecular Formula

C10H13O3PS

Molecular Weight

244.25 g/mol

IUPAC Name

2-ethoxy-6-methyl-2-sulfanylidene-4H-1,3,2λ5-benzodioxaphosphinine

InChI

InChI=1S/C10H13O3PS/c1-3-11-14(15)12-7-9-6-8(2)4-5-10(9)13-14/h4-6H,3,7H2,1-2H3

InChI Key

DCZSMDTZLPYQIF-UHFFFAOYSA-N

Canonical SMILES

CCOP1(=S)OCC2=C(O1)C=CC(=C2)C

Origin of Product

United States

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